molecular formula C8H14Cl2N2 B1423809 1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride CAS No. 1187930-38-6

1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride

Cat. No.: B1423809
CAS No.: 1187930-38-6
M. Wt: 209.11 g/mol
InChI Key: ADHLSEZFNCMZFN-UHFFFAOYSA-N
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Description

Historical Context and Development

The exploration of pyridine derivatives began in the mid-19th century with the isolation of pyridine from coal tar. Over time, substitutions on the pyridine ring became a focal point for pharmaceutical and agrochemical research. The specific compound 1-(6-methylpyridin-2-yl)-ethylamine dihydrochloride emerged in the late 20th century as part of efforts to develop chiral amines for asymmetric synthesis and drug intermediates. Its synthesis, often involving reductive amination of 2-acetyl-6-methylpyridine with sodium cyanoborohydride, reflects advancements in catalytic reduction techniques. The dihydrochloride salt form improved stability for industrial handling, enabling broader applications in medicinal chemistry.

Significance in Chemical Research

This compound serves as a critical building block in organic synthesis due to its:

  • Chiral center : Enables enantioselective synthesis of pharmaceuticals targeting neurological pathways.
  • Bidentate ligand potential : The pyridine nitrogen and amine group facilitate coordination with transition metals, useful in catalysis.
  • Structural modularity : The methyl and ethylamine substituents allow derivatization for structure-activity relationship studies.

Recent applications include its role in synthesizing antitubercular agents, where pyridine-2-methylamine scaffolds show potent activity against Mycobacterium tuberculosis.

Nomenclature and Systematic Classification

Systematic Name :
1-(6-Methylpyridin-2-yl)ethanamine dihydrochloride
Alternative Designations :

  • (1R)-1-(6-Methylpyridin-2-yl)ethanamine dihydrochloride (enantiomer-specific)
  • CAS Registry Number: 58088-67-8

Structural Breakdown :

Component Description
Pyridine ring Six-membered aromatic ring with nitrogen at position 2
Methyl substitution At position 6 (C-6) of the pyridine ring
Ethylamine side chain -CH(CH3)NH2 group at position 2, protonated as -CH(CH3)NH3+ in dihydrochloride

SMILES :
C[C@H](N)C1=NC(=CC=C1)C.Cl.Cl

Position Within Pyridine-Based Compound Families

Pyridine derivatives are classified by substitution patterns and functional groups:

Compound Class Key Features Example
Simple alkylpyridines Methyl/ethyl substitutions 2,6-Lutidine (dimethylpyridine)
Aminopyridines Amino group substitutions 2-Aminopyridine
Chiral pyridinyl amines Stereogenic centers adjacent to pyridine 1-(6-Methylpyridin-2-yl)-ethylamine
Pharmaceutical derivatives Complex substitutions for bioactivity Nicotinamide (vitamin B3)

This compound belongs to the chiral pyridinyl amine subclass, distinguished by:

  • A stereogenic carbon in the ethylamine side chain.
  • Enhanced solubility via dihydrochloride salt formation.
  • Synergy between the electron-withdrawing pyridine ring and nucleophilic amine group.

Properties

IUPAC Name

1-(6-methylpyridin-2-yl)ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-6-4-3-5-8(10-6)7(2)9;;/h3-5,7H,9H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHLSEZFNCMZFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(C)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Dissolve 2-acetyl-6-methylpyridine (4.7 g, 34.8 mmol) in anhydrous methanol (100 mL).
  • Add ammonium acetate (26.8 g, 348 mmol) as the amine source.
  • Introduce sodium cyanoborohydride (1.75 g, 27.8 mmol) as the reducing agent.
  • Stir the mixture at room temperature overnight, allowing reductive amination to occur.
  • Evaporate the solvent under reduced pressure.
  • Dissolve the residue in water and basify with potassium hydroxide (KOH).
  • Extract with dichloromethane (DCM) and dry over magnesium sulfate.
  • Purify the crude product via column chromatography to obtain 1-(6-methyl-pyridin-2-yl)-ethylamine .

Notes:

  • The reaction typically yields approximately 59% of the target amine.
  • The process is scalable and adaptable to other alcohol solvents such as ethanol, isopropanol, or N,N-dimethylformamide (DMF).

Conversion to Dihydrochloride Salt

The free amine is then converted to its dihydrochloride salt through acidification:

  • Dissolve the amine in a suitable solvent (e.g., ethanol).
  • Bubble hydrogen chloride gas or add hydrochloric acid solution to precipitate the dihydrochloride salt.
  • Filter, wash, and dry under vacuum to obtain 1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride .

Alternative Synthesis via Nucleophilic Substitution

Another route involves nucleophilic substitution on a suitable pyridine derivative:

  • Starting from 6-methyl-2-chloropyridine , perform nucleophilic substitution with ethylamine.
  • This reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~80°C).
  • The resulting amino-pyridine intermediate is then converted to the dihydrochloride salt as described above.

Preparation Scheme Summary

Step Reactants Conditions Outcome
Reductive amination 2-acetyl-6-methylpyridine + ammonium acetate + sodium cyanoborohydride Room temperature, overnight 1-(6-methylpyridin-2-yl)-ethylamine
Salt formation Free amine + HCl Acidification Dihydrochloride salt

Data Table of Synthesis Parameters

Parameter Details Reference
Starting Material 2-acetyl-6-methylpyridine Patent CN104341340B
Solvent Methanol (preferably ethanol) Patent CN104341340B
Reducing Agent Sodium cyanoborohydride Patent CN104341340B
Reaction Temperature Ambient (~20°C) Patent CN104341340B
Yield Approximately 59% Patent CN104341340B
Final Product Form Dihydrochloride salt Patent CN104341340B

Research Findings and Optimization Notes

  • Solvent Choice: Ethanol is favored due to its environmental friendliness and ease of removal.
  • Reaction Time: Typically 12-24 hours to maximize yield.
  • Purity: Column chromatography or recrystallization from ethanol yields high-purity dihydrochloride salts.
  • Scale-up: The process is adaptable for industrial synthesis with appropriate solvent and reagent adjustments.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

The compound 1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride (CAS No. 1187930-38-6) is a specialized organic compound with various applications in scientific research, particularly in the fields of medicinal chemistry, pharmacology, and organic synthesis. This article explores its applications, mechanisms of action, and relevant case studies, supported by comprehensive data tables.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic effects:

  • Neuropharmacology : It serves as a precursor for synthesizing compounds that may act on neurotransmitter systems, particularly in the modulation of serotonin and dopamine pathways.
  • Antidepressant Activity : Studies have shown that derivatives of this compound exhibit antidepressant-like effects in animal models, suggesting its potential as a lead compound for developing new antidepressants.

Biochemical Research

This compound is utilized in various biochemical assays:

  • Enzyme Inhibition Studies : It has been tested for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to the development of drugs targeting metabolic disorders.
  • Receptor Binding Studies : Research indicates that it may interact with certain receptors, providing insights into its mechanism of action and potential therapeutic uses.

Organic Synthesis

This compound is employed as an intermediate in organic synthesis:

  • Building Block for Complex Molecules : It is used to synthesize more complex heterocyclic compounds, which are crucial in drug discovery and development.
  • Functional Group Modification : The presence of the pyridine ring allows for various chemical modifications, expanding its utility in synthetic chemistry.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry evaluated several derivatives of this compound for their antidepressant properties. The results indicated that modifications to the pyridine ring enhanced binding affinity to serotonin receptors, leading to significant improvements in depressive symptoms in animal models.

Case Study 2: Enzyme Inhibition

Research conducted at a university laboratory focused on the enzyme inhibition properties of this compound. It was found that certain derivatives effectively inhibited monoamine oxidase (MAO), an enzyme linked to mood regulation. This inhibition suggests potential applications in treating mood disorders.

Mechanism of Action

The mechanism of action of 1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related pyridine-based ethylamine derivatives, focusing on substituent variations and their impact on properties:

Table 1: Key Structural and Physical Properties of Comparable Compounds
Compound Name CAS Number Molecular Formula Molecular Weight Substituent (Position/Type) Key Differences/Properties
1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride Not Available C8H14Cl2N2 ~209.11 (calc) 6-methyl (pyridine) Electron-donating methyl group; enhanced solubility via dihydrochloride
1-(6-Bromopyridin-2-yl)ethan-1-amine hydrochloride 1415257-60-1 C7H9BrClN2 265.52 6-bromo (pyridine) Bromine’s electron-withdrawing effect; higher molecular weight
1-(6-Methoxypyridin-2-yl)ethanamine dihydrochloride 1643978-90-8 C8H14Cl2N2O 225.11 6-methoxy (pyridine) Methoxy group increases polarity; potential metabolic stability
2-(2-Aminoethyl)pyridine dihydrochloride Not Available C7H12Cl2N2 195.10 2-aminoethyl (pyridine) Substituent at 2-position; distinct electronic environment
1-(1H-Imidazol-4(5)-yl)-ethylamine dihydrochloride 1965309-70-9 C5H11Cl2N3 184.07 Imidazole ring Heteroaromatic system; altered basicity vs. pyridine

Biological Activity

1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride, with the CAS number 1187930-38-6, is a chemical compound that has garnered interest in various fields due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a methyl group and an ethylamine moiety. Its dihydrochloride form enhances solubility in aqueous environments, facilitating biological assays.

This compound primarily interacts with serotonin receptors, particularly the 5-HT1A receptor. This interaction is crucial for its potential applications in treating serotonergic dysfunctions such as anxiety and depression. The compound exhibits agonist activity at these receptors, which has been linked to neuroprotective effects in various animal models .

1. Neuropharmacological Effects

Research indicates that compounds similar to this compound show significant activity in modulating serotonin pathways. For instance, studies have demonstrated that 5-HT1A agonists can alleviate symptoms of anxiety and depression by enhancing serotonergic signaling .

2. Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. While specific data on this compound is limited, related pyridine derivatives have shown efficacy against various bacterial strains. For example, certain pyridine derivatives demonstrated minimum inhibitory concentration (MIC) values indicating effective antibacterial activity against both Gram-positive and Gram-negative bacteria .

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective properties of 5-HT1A agonists, compounds structurally related to this compound were administered to rodents subjected to ischemic conditions. The results indicated a significant reduction in neuronal damage compared to controls, suggesting that the compound could be beneficial in stroke models .

Case Study 2: Antimicrobial Efficacy

Another study evaluated a series of pyridine derivatives for their antimicrobial properties. The findings revealed that certain structural modifications led to enhanced activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.0039 to 0.025 mg/mL for the most active compounds . These results underscore the potential of similar compounds, including this compound, in developing new antimicrobial agents.

Research Findings

Study Focus Findings
NeuropharmacologyDemonstrated agonist activity at the 5-HT1A receptor; potential for anxiety and depression treatment.
Antimicrobial ActivityRelated derivatives showed significant antibacterial effects with MIC values as low as 0.0039 mg/mL against S. aureus.
Structural Activity Relationship (SAR)Identified key structural features that enhance receptor affinity and biological activity in similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. A methanol-water solvent system (1:1 v/v) under reflux with sodium acetate as a base has been effective for analogous pyridyl ethylamine derivatives, achieving yields >70% after 2 hours . Polar solvents (e.g., water, alcohols) are preferred for stabilizing ionic intermediates, while reducing agents like sodium borohydride may enhance amine formation . Post-synthesis, dihydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ether.

Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR (D2_2O or DMSO-d6_6) identify pyridyl proton environments (δ 6.5–8.5 ppm) and methyl/ethylamine groups.
  • Mass Spectrometry : ESI-MS in positive ion mode confirms the molecular ion peak (M+H+^+) and fragmentation patterns.
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, with emphasis on H-bonding networks between amine groups and chloride ions .

Q. How should stability and hygroscopicity be managed during storage and handling?

  • Methodological Answer : The compound is hygroscopic due to its dihydrochloride salt form. Store at 2–8°C in airtight containers under nitrogen. Pre-weighed aliquots in desiccated vials minimize exposure to humidity. Stability studies (TGA/DSC) show decomposition >200°C, but aqueous solutions degrade within 48 hours at room temperature; use fresh solutions for assays .

Advanced Research Questions

Q. How can impurities and degradation products be profiled in batch-to-batch consistency studies?

  • Methodological Answer : Employ reversed-phase HPLC (C18 column, 250 mm × 4.6 mm, 5 µm) with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 5–95% acetonitrile over 30 min). Compare retention times against reference standards (e.g., EP/BP impurities) . LC-MS/MS identifies structural analogs like de-methylated byproducts or oxidized pyridyl derivatives.

Q. What role does stereochemistry play in the compound’s reactivity, and how can enantiomeric resolution be achieved?

  • Methodological Answer : Chiral centers (if present) impact receptor binding in pharmacological studies. Use chiral columns (e.g., Chiralpak IA) with hexane/isopropanol (80:20) for enantiomeric separation. Dynamic kinetic resolution via palladium-catalyzed asymmetric amination has been applied to related pyridyl ethylamines to isolate >99% ee products .

Q. What in vitro and in vivo models are suitable for evaluating the compound’s bioactivity?

  • Methodological Answer :

  • In vitro : Screen for antimicrobial activity using MIC assays (e.g., against S. aureus ATCC 25923) or enzyme inhibition (e.g., kinase assays with TR-FRET detection).
  • In vivo : Rodent models (e.g., LPS-induced inflammation) assess pharmacokinetics (Cmax_{max}, t1/2_{1/2}) via LC-MS quantification in plasma .

Q. How can computational tools predict intermolecular interactions between this compound and biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) models binding to pyridyl-recognizing receptors (e.g., nicotinic acetylcholine receptors). DFT calculations (B3LYP/6-31G*) optimize geometry and electrostatic potential maps to identify H-bonding sites. MD simulations (GROMACS) assess stability in lipid bilayers .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride
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1-(6-Methyl-pyridin-2-YL)-ethylamine dihydrochloride

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